molecular formula C10H18OSi B12559433 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol CAS No. 192641-23-9

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol

Cat. No.: B12559433
CAS No.: 192641-23-9
M. Wt: 182.33 g/mol
InChI Key: YCCRZWXONVZWMD-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol is an organic compound with the molecular formula C10H18OSi. This compound is characterized by the presence of a trimethylsilyl group, a hydroxyl group, and a conjugated system of double and triple bonds. It is a secondary alcohol and is often used in organic synthesis due to its unique reactivity and structural properties .

Preparation Methods

The synthesis of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hept-5-en-1-yne and trimethylsilyl chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. A common solvent used is tetrahydrofuran (THF).

    Synthetic Route: The hept-5-en-1-yne is first deprotonated using a strong base like sodium hydride (NaH) or butyllithium (BuLi).

Chemical Reactions Analysis

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the triple bond to a double bond using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include fluoride ions from sources like tetrabutylammonium fluoride (TBAF).

    Addition: The double and triple bonds in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization at different positions.

    Material Science: The compound is used in the development of novel materials, particularly in the field of silicon-based polymers and resins.

    Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of bioactive compounds, including pharmaceuticals.

    Catalysis: It is used in the study of catalytic processes, particularly those involving silicon-containing compounds.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)hept-5-en-1-yn-4-ol in various reactions involves the activation of its functional groups. The trimethylsilyl group can stabilize negative charges, making the compound a good nucleophile in substitution reactions. The conjugated system of double and triple bonds allows for participation in addition reactions, while the hydroxyl group can act as a nucleophile or be oxidized to form carbonyl compounds .

Comparison with Similar Compounds

1-(Trimethylsilyl)hept-5-en-1-yn-4-ol can be compared with similar compounds such as:

The presence of both the trimethylsilyl group and the conjugated system in this compound makes it unique and versatile in various chemical reactions.

Properties

CAS No.

192641-23-9

Molecular Formula

C10H18OSi

Molecular Weight

182.33 g/mol

IUPAC Name

1-trimethylsilylhept-5-en-1-yn-4-ol

InChI

InChI=1S/C10H18OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h5,7,10-11H,8H2,1-4H3

InChI Key

YCCRZWXONVZWMD-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC#C[Si](C)(C)C)O

Origin of Product

United States

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